![molecular formula C19H18BrN3O2 B5916436 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, commonly known as BB-Cl-Amidine, is a small molecule inhibitor used in scientific research. This compound is known for its ability to inhibit protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the regulation of gene expression and chromatin structure. BB-Cl-Amidine has been studied extensively for its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Mecanismo De Acción
BB-Cl-Amidine works by inhibiting the activity of the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme, which is responsible for the conversion of arginine residues in proteins to citrulline. This process, known as citrullination, plays a role in the regulation of gene expression and chromatin structure. By inhibiting this compound, BB-Cl-Amidine prevents the citrullination of proteins and disrupts the normal cellular processes that depend on this modification.
Biochemical and Physiological Effects:
BB-Cl-Amidine has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, BB-Cl-Amidine inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, BB-Cl-Amidine reduces inflammation and joint damage by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, BB-Cl-Amidine improves cognitive function and reduces neuronal damage by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-Cl-Amidine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a reliable compound for scientific research. However, BB-Cl-Amidine also has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
Direcciones Futuras
There are several future directions for the study of BB-Cl-Amidine. One area of research is the development of more potent and selective inhibitors of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide. Another area of research is the exploration of the therapeutic potential of BB-Cl-Amidine in other diseases, such as cardiovascular disease and diabetes. Additionally, the effects of BB-Cl-Amidine on other cellular processes, such as autophagy and apoptosis, warrant further investigation.
Métodos De Síntesis
BB-Cl-Amidine can be synthesized through a multi-step reaction starting with 2-bromobenzoic acid and ethylenediamine. The intermediate product is then reacted with cyclopropanecarboxylic acid to form the final compound. The synthesis of BB-Cl-Amidine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
BB-Cl-Amidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-Cl-Amidine has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme. In autoimmune diseases such as rheumatoid arthritis, BB-Cl-Amidine has been shown to reduce inflammation and joint damage. In neurodegenerative disorders such as Alzheimer's disease, BB-Cl-Amidine has been shown to improve cognitive function and reduce neuronal damage.
Propiedades
IUPAC Name |
2-bromo-N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(22-23-19(25)16-7-2-3-8-17(16)20)14-5-4-6-15(11-14)21-18(24)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,24)(H,23,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMFNJSVKAMFF-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

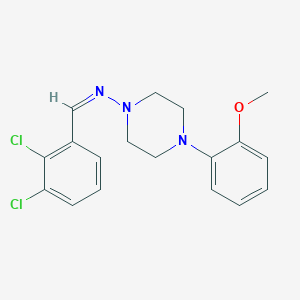
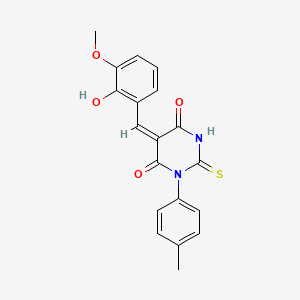
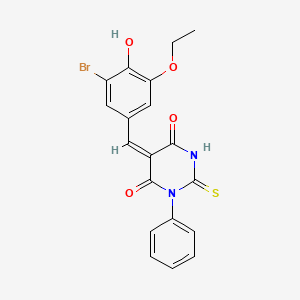
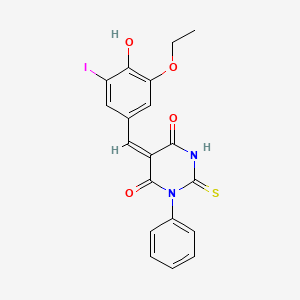
![2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5916370.png)
![4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)
![4-(4-chlorophenyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-piperazinamine](/img/structure/B5916388.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916392.png)
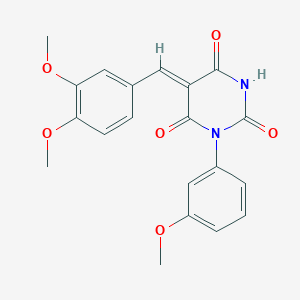
![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![3-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916418.png)
![4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916427.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916443.png)